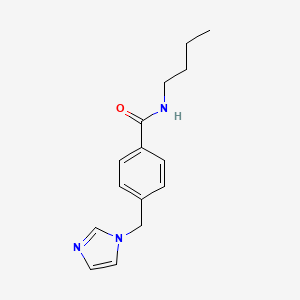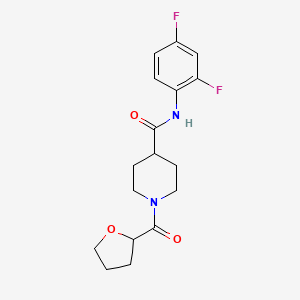![molecular formula C19H14FN3O2 B4508419 6-(3-fluoro-4-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B4508419.png)
6-(3-fluoro-4-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
説明
6-(3-fluoro-4-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a useful research compound. Its molecular formula is C19H14FN3O2 and its molecular weight is 335.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.10700486 g/mol and the complexity rating of the compound is 485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Optoelectronic Materials
Research into quinazoline and pyrimidine derivatives, which are structurally related to "6-(3-fluoro-4-methoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one", has shown significant potential in the development of optoelectronic materials. These compounds are integral to creating novel materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their electroluminescent properties and ability to form π-extended conjugated systems. Their applications extend to organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, as well as nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).
Medicinal Chemistry
In medicinal chemistry, pyrazolo[3,4-b]pyridine compounds have been extensively studied for their kinase inhibition properties. These compounds are recognized for their versatility in interacting with kinases through multiple binding modes, making them valuable in the design of kinase inhibitors for therapeutic applications. Their ability to form hydrogen bond donor–acceptor pairs, which is common among kinase inhibitors, especially at the hinge region of the kinase, has been highlighted. This interaction, along with the capacity to form additional interactions in the kinase pocket, provides potency and selectivity, showcasing the scaffold's importance in kinase inhibitor design (Wenglowsky, 2013).
Corrosion Inhibitors
Quinoline derivatives, closely related to the chemical structure of interest, have demonstrated significant effectiveness as anticorrosive materials. Their ability to form stable chelating complexes with surface metallic atoms through coordination bonding makes them suitable for protecting metallic surfaces against corrosion. The presence of polar substituents enhances their adsorption and effectiveness, underlining the potential of these compounds in corrosion inhibition applications (Verma et al., 2020).
特性
IUPAC Name |
6-(3-fluoro-4-methoxyphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O2/c1-25-17-10-7-12(11-15(17)20)16-9-8-14-18(21-16)22-23(19(14)24)13-5-3-2-4-6-13/h2-11H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWWHRAEAVVVOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C=C2)C(=O)N(N3)C4=CC=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B4508337.png)
![N-(4-fluorophenyl)-3-[3-(6-methyl-2-oxo-1-propyl-1,2-dihydro-3-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4508351.png)
![N-1H-indol-5-yl-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4508353.png)
![2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B4508361.png)

![1-(2-{4-[2-(1-azepanyl)-2-oxoethyl]-1-piperazinyl}-2-oxoethyl)-5-methoxy-1H-indole](/img/structure/B4508370.png)
![N-(4-fluorophenyl)-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide](/img/structure/B4508371.png)


![2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(6-methyl-2-pyridinyl)acetamide](/img/structure/B4508386.png)

![4-[(4-butyl-1H-1,2,3-triazol-1-yl)methyl]-1-(2-furoyl)piperidine](/img/structure/B4508401.png)
![N-cyclooctyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B4508435.png)
![N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4508441.png)
